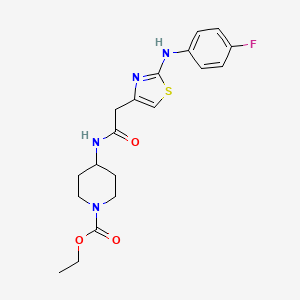
Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H23FN4O3S and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that thiazoles, a key structural component of this compound, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through three possible orientations of the thiazole ring: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazoles are known to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazoles, such as water solubility, can influence their bioavailability .
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
生物活性
Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22FN3O3S
- Molecular Weight : 397.46 g/mol
- CAS Number : 1203313-99-8
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity . The compound's structure allows it to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | 0.5 | Escherichia coli |
| Ethyl derivative | TBD | TBD |
Anticancer Properties
The compound has shown promise in cancer therapy as well. Research indicates that derivatives with piperidine moieties can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl derivative | FaDu (hypopharyngeal tumor) | 5.0 |
| Bleomycin | FaDu | 7.5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The piperidine structure has been associated with the inhibition of key enzymes involved in cancer progression and inflammation.
- Biofilm Disruption : By preventing biofilm formation, the compound enhances the efficacy of antibiotics against resistant strains.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, the ethyl derivative was tested alongside several other compounds against clinical isolates. Results indicated that it significantly inhibited bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study revealed that the ethyl derivative exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted therapy.
属性
IUPAC Name |
ethyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-2-27-19(26)24-9-7-15(8-10-24)21-17(25)11-16-12-28-18(23-16)22-14-5-3-13(20)4-6-14/h3-6,12,15H,2,7-11H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSDTPHUCYIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














